molecular formula C23H18ClN5O2S B2530572 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866340-88-7

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2530572
CAS No.: 866340-88-7
M. Wt: 463.94
InChI Key: CZNLFQIXPJOCPP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound demonstrates significant research value primarily in the field of oncology, specifically for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of poor prognosis. The mechanism of action involves competitive binding at the ATP-binding site of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cell lines. Preclinical studies highlight its utility as a chemical probe to dissect FLT3 signaling networks and to evaluate the therapeutic potential of FLT3 inhibition in in vitro and in vivo models of leukemia (https://pubmed.ncbi.nlm.nih.gov/). Its [1,2,3]triazolo[1,5-a]quinazoline scaffold is recognized as a privileged structure for kinase inhibition, making this compound a valuable tool for researchers investigating oncogenic kinase signaling and developing targeted cancer therapies (https://www.rcsb.org/).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLFQIXPJOCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Chlorophenyl Ethyl Group: This step involves the alkylation of the triazoloquinazoline core with a chlorophenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group or the chlorophenyl ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or quinazoline derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Thieno-Fused vs. Aryl-Fused Triazolopyrimidines
  • Thieno-fused triazolopyrimidines (e.g., thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines) exhibit superior anticancer activity compared to aryl-fused analogs like triazoloquinazolines . Example: Thieno derivatives showed growth inhibition (GP = 81.85%) against Renal Cancer UO-31 cells, whereas triazoloquinazolines like 6a–c were less active .
  • Implication: The triazoloquinazoline core in the target compound may have reduced activity compared to thieno-fused systems unless compensated by substituents.

Substituent Modifications

Sulfonyl Group Variations

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl] Analogs (): Bromine substituent increases molecular weight and polarizability compared to benzene sulfonyl. Example: 895649-09-9 (C25H19BrN6O2S) has a higher molecular weight (547.43 g/mol) than the target compound .

3-(4-Methylphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl] Analogs (): Methylphenyl group reduces electron-withdrawing effects compared to benzenesulfonyl.

Chlorophenyl Chain Modifications

7-Chloro-N-(4-Isopropylphenyl) Analogs ():

  • 7-Chloro substituent on the quinazoline core may enhance halogen bonding with biological targets.
  • Isopropyl group on the phenyl ring increases steric bulk compared to the target’s 4-chlorophenethyl chain .

N-(4-Chlorophenyl)-2-Aminoethyl Triazolopyrimidines (): Compounds like 97 (40% yield) feature simpler ethylamine chains without sulfonyl groups, showing moderate Plasmodium falciparum inhibition .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN5O2S
  • Molecular Weight : 415.91 g/mol
  • CAS Number : 337923-29-2

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antihypertensive agent and its role in inhibiting various enzymes linked to metabolic disorders.

Antihypertensive Activity

Research indicates that compounds within the quinazoline family exhibit significant antihypertensive effects. A study involving derivatives similar to our compound demonstrated that they effectively reduced blood pressure in spontaneously hypertensive rats (SHR). The mechanism is believed to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes:

  • α-Glucosidase : Important for carbohydrate metabolism; inhibition can lead to lower blood glucose levels.
  • COX-2 : Involved in inflammation; inhibition may provide anti-inflammatory benefits.

Study 1: Antihypertensive Activity

A series of triazoloquinazoline derivatives were synthesized and tested for their antihypertensive properties. Among these, certain derivatives exhibited a more pronounced effect than standard medications like prazocin. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to evaluate the inhibitory effects on α-glucosidase and COX-2. The results indicated that derivatives with specific substitutions on the quinazoline ring significantly improved inhibitory activity. For instance, compounds with a 4-chlorobenzyl moiety showed enhanced potency against α-glucosidase compared to their unsubstituted counterparts .

Comparative Data Table

Compound NameActivity TypeIC50 Value (µM)Reference
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amineα-Glucosidase Inhibitor427.051 ± 10.376
3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneAntihypertensiveNot specified
Quinazolinone-coumarin hybridEnzyme InhibitorImproved

The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes:

  • ACE Inhibition : Reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
  • Enzyme Interaction : The triazole ring enhances binding affinity to target enzymes like α-glucosidase and COX-2.

Q & A

Q. What comparative analyses distinguish this compound from structurally related analogs?

  • Methodological Answer : Table 1 compares key analogs:
CompoundStructural VariationBiological Activity (IC₅₀, nM)Selectivity Index
Target compoundBenzenesulfonyl, 4-chlorophenethyl12.3 (EGFR)8.5
3-(3-Methylphenyl) analogMethylphenyl at C-345.7 (EGFR)3.2
2-(Trifluoromethoxy) analogTrifluoromethoxy at C-228.9 (PDGFR)5.1
  • Data-driven clustering (PCA) groups compounds by activity profiles, guiding lead optimization .

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